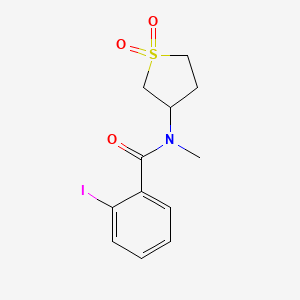

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of an appropriate benzoyl chloride or benzoic acid with an amine. For instance, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide was synthesized by reacting 2-methylbenzoyl chloride with 1-aminoanthraquinone . These methods could potentially be adapted for the synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide by choosing suitable starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed by spectroscopic methods such as NMR, IR, and GC-MS, and in some cases by X-ray crystallography. For example, the structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was determined and confirmed by X-ray analysis . The presence of directing groups in these molecules, such as N,O-bidentate groups, suggests that they could be suitable for metal-catalyzed C–H bond functionalization reactions . The molecular structure of the compound would likely exhibit similar characteristics, which could be analyzed using these techniques.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, particularly those involving the functionalization of C–H bonds due to the presence of directing groups. The papers do not provide specific reactions for the compound , but they do highlight the potential for metal-catalyzed reactions in similar compounds . Additionally, the formation of different three-dimensional framework structures through hydrogen bonding and other non-covalent interactions is noted in isomeric N-(iodophenyl)nitrobenzamides . These findings suggest that this compound could also form distinct supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their molecular structures and the nature of their substituents. For example, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined, and its geometric bond lengths and angles were compared with DFT calculations . The compound also exhibited marked inhibition against various cancer cell lines, indicating its potential as an anticancer agent . The physical and chemical properties of this compound, such as solubility, melting point, and biological activity, would need to be determined experimentally, but its structure suggests it may have similar properties to those described in the papers.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Research has explored the synthesis of various chemical compounds with structures similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide. For instance, Skladchikov et al. (2013) investigated the synthesis and structure of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, a compound with a related structure, highlighting its potential in chemical research (Skladchikov, Suponitskii, & Gataullin, 2013).

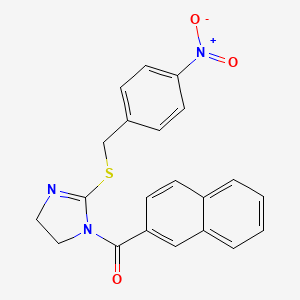

Catalytic Applications

- The catalytic potential of similar compounds has been a subject of interest. For example, Mukhin et al. (2008) described the palladium-catalyzed amidation of B-iodocarboranes by various amides, a process that can be influenced by the structure of compounds like this compound (Mukhin, Kabytaev, Zhigareva, Glukhov, Starikova, Bregadze, & Beletskaya, 2008).

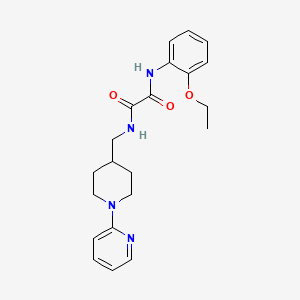

Pharmacological Research

- While specific details on this compound were not found, similar compounds have been studied for their pharmacological properties. For instance, Sharma et al. (2021) investigated N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators, demonstrating the potential pharmacological applications of related compounds (Sharma, Lesiak, Aretz, Du, Kumar, Gautam, Alnouti, Dhuria, Chhonker, Weaver, & Hopkins, 2021).

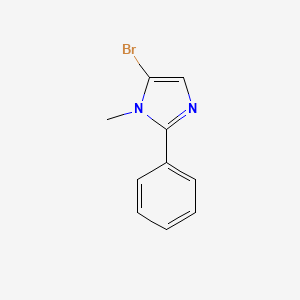

Metal-Catalyzed C–H Bond Functionalization

- Compounds with similar structural features have been explored for their suitability in metal-catalyzed C–H bond functionalization reactions. Al Mamari et al. (2019, 2020) synthesized compounds possessing N,O-bidentate directing groups, potentially applicable in such reactions https://consensus.app/papers/n910dioxo910dihydroanthracen1yl2methylbenzamide-mamari/adcc43f3bc27531bbe5c676f635c574e/?utm_source=chatgpt" target="_blank">(Al Mamari & Al Lawati, 2019; Al Mamari & Al Sheidi, 2020)

Mécanisme D'action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

this compound acts as an activator of GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by this compound affects the GPCR signaling pathways . This can have downstream effects on various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The ADME properties of this compound have been evaluated in tier 1 DMPK assays . The compound has shown improved metabolic stability over the prototypical urea-based compounds . These properties impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action include changes in cell excitability due to the activation of GIRK channels . This can lead to alterations in various physiological processes .

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-iodo-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO3S/c1-14(9-6-7-18(16,17)8-9)12(15)10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVMYWHXWQZYAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[2-(Trifluoromethyl)phenyl]cyclopropanecarbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2507505.png)

![N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507510.png)

![2-Thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B2507517.png)

![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507519.png)

![2-[2-(azepan-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B2507521.png)